molecular formula C21H16ClN3O2S B14983785 N-(3-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide

N-(3-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide

Cat. No.: B14983785
M. Wt: 409.9 g/mol
InChI Key: QLIYGHFLDIRFJD-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide is a complex organic compound that features a chlorophenyl group, a cyano group, a methoxyphenyl group, and a pyridinyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyridinyl sulfanyl intermediate: This step involves the reaction of 3-cyano-6-(4-methoxyphenyl)pyridine with a suitable thiol reagent under basic conditions to form the pyridinyl sulfanyl intermediate.

    Acylation reaction: The intermediate is then subjected to an acylation reaction with 3-chlorophenylacetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Materials Science: Possible applications in the development of novel materials with unique electronic or optical properties.

    Chemical Research: Utilized as a building block for the synthesis of more complex molecules in organic synthesis.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetamide: shares structural similarities with other compounds containing chlorophenyl, cyano, methoxyphenyl, and pyridinyl sulfanyl groups.

    This compound: can be compared with compounds such as this compound and this compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H16ClN3O2S

Molecular Weight

409.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C21H16ClN3O2S/c1-27-18-8-5-14(6-9-18)19-10-7-15(12-23)21(25-19)28-13-20(26)24-17-4-2-3-16(22)11-17/h2-11H,13H2,1H3,(H,24,26)

InChI Key

QLIYGHFLDIRFJD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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